1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a methylamine group instead of cyclopropanamine.
3,5-Dimethyl-1H-pyrazole-1-acetic acid: Contains a pyrazole ring with acetic acid functionality.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Features a pyrazole ring with a piperazine moiety.
Uniqueness
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine is unique due to the presence of both the cyclopropanamine and dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(10-11(6)2)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChI Key |
CPGVVFCSZMUFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2(CC2)N |
Origin of Product |
United States |
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